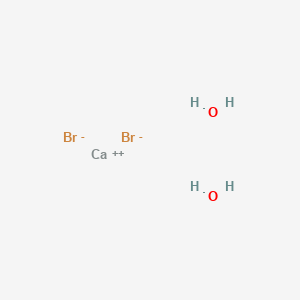![molecular formula C24H26IOP B1591996 Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide CAS No. 745052-92-0](/img/structure/B1591996.png)
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
Übersicht
Beschreibung
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a synthetic compound . Its IUPAC name is triphenyl (tetrahydro-2H-pyran-4-ylmethyl)phosphonium iodide . It has a molecular weight of 488.35 .
Synthesis Analysis
The synthesis of Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide involves a mixture of Preparation 5 and triphenylphosphine in acetonitrile . The mixture is heated under reflux. After 27 hours, the mixture is cooled and filtered, washed with diethyl ether, and dried in air to provide a white solid . The overall yield of the title compound is 80% .Molecular Structure Analysis
The InChI code for Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is 1S/C24H26OP.HI/c1-4-10-22 (11-5-1)26 (23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-15,21H,16-20H2;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Catalyst in Imino Diels-Alder Reactions : Triphenyl phosphonium perchlorate, a related compound, has been identified as an efficient catalyst for the imino Diels-Alder reaction, facilitating the synthesis of various organic compounds such as pyranoquinoline, furoquinoline, and phenanthridine derivatives (Nagarajan, Chitra, & Perumal, 2001).
Formation of Bipolar Compounds : Research indicates that certain triphenylphosphonium derivatives can form bipolar compounds with distinct charged atoms, which undergo various chemical transformations under specific conditions (Khachikyan, 2009).
Synthesis of Phosphonates and Nitrophenols : The reaction between triphenyl-methyl-phosphonium iodide and silver acetate produces diphenyl methylphosphonate and phenyl acetate. This reaction, under different conditions, can also yield a mixture of o- and p-nitrophenols (Hudson & Chopard, 1962).
Synthesis of Retinoic Acids : Phosphonium ylides, including triphenylphosphonium derivatives, react to form 2-pyrone derivatives, which can be further processed to yield retinoic acids (Bestmann & Ermann, 1984).
Transition from Ionic to Covalent Bonding : Studies on triphenylphosphonium ylide derivatives have revealed insights into the transition from ionic to covalent bonding, highlighting the versatility of these compounds in chemical synthesis (Naya & Nitta, 2002).
Synthesis of Bismuth and Cobalt Complexes : Triphenyl phosphonium derivatives have been used in the synthesis of various metal complexes, including bismuth and cobalt complexes, showcasing their application in inorganic chemistry (Sharutin et al., 2010), (Sharutin et al., 2010).
Ionic Liquid Catalyst for Synthesis : Triphenyl phosphonium derivatives have been reported as effective ionic liquid catalysts in the synthesis of organic compounds such as 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives (Karami, Momeni, & Albadi, 2019).
Wittig Reaction and Molecular Structures : These compounds have been utilized in Wittig reactions and other synthesis processes, contributing significantly to the development of molecular structures in organic chemistry (Bariamis et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
oxan-4-ylmethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26OP.HI/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-15,21H,16-20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMHAHSQBWRGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26IOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide | |
CAS RN |
745052-92-0 | |
| Record name | Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745052-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)




![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)




